molecular formula C24H25NO5S B2823616 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one CAS No. 1797085-88-1

1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one

Cat. No.: B2823616
CAS No.: 1797085-88-1
M. Wt: 439.53
InChI Key: PGNOOAPJBLIMLS-UHFFFAOYSA-N
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Description

1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an azetidine ring, a naphthalene moiety, and a methoxybenzenesulfonyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one typically involves multiple steps, including the formation of the azetidine ring and the introduction of the methoxybenzenesulfonyl and naphthalene groups. Common synthetic routes may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using reagents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]-3-(2-methoxynaphthalen-1-yl)propan-1-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structural complexity and versatility make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5S/c1-29-18-8-10-19(11-9-18)31(27,28)20-15-25(16-20)24(26)14-12-22-21-6-4-3-5-17(21)7-13-23(22)30-2/h3-11,13,20H,12,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNOOAPJBLIMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCC3=C(C=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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